10-(4-Fluorophenyl)-10H-phenoxazine
Description
10-(4-Fluorophenyl)-10H-phenoxazine is a fluorinated phenoxazine derivative characterized by a phenoxazine core substituted with a 4-fluorophenyl group at the nitrogen atom. Phenoxazine derivatives are renowned for their diverse applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and pharmaceutical intermediates . The fluorine substituent enhances electronic properties through its electron-withdrawing nature, influencing charge transport and photophysical behavior .
Properties
Molecular Formula |
C18H12FNO |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
10-(4-fluorophenyl)phenoxazine |
InChI |
InChI=1S/C18H12FNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
AZRAFWLLNGZSND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
High-Temperature Condensation Adapted from Phenoxazine Synthesis
The foundational synthesis of 10H-phenoxazine, as detailed in PL 154807 and subsequent patents, involves the self-condensation of 2-aminophenol derivatives under pyrolytic conditions. Adapting this method for 10-(4-fluorophenyl)-10H-phenoxazine requires introducing a fluorophenyl group during the cyclization step. In a modified protocol, equimolar quantities of 2-aminophenol and 4-fluoro-2-aminophenol hydrochloride are heated to 250–280°C in diphenyl ether with catalytic iodine. The reaction proceeds via dehydrogenative coupling, where iodine facilitates the oxidation of amine groups to form the phenoxazine core.
Post-reaction workup involves dissolving the crude product in a methanol-water mixture (95:5 v/v) and extracting with petroleum ether to isolate the target compound. Despite its simplicity, this method faces challenges, including the formation of intractable byproducts and moderate yields (~36%), attributed to the thermal decomposition of sensitive fluorinated intermediates. Microwave-assisted condensation, as explored in later studies, reduces reaction times from hours to minutes but requires precise temperature control to prevent sublimation of the fluorophenyl moiety.
Nucleophilic Aromatic Substitution with Activated Aryl Halides
A more efficient route leverages nucleophilic aromatic substitution (SNAr) to functionalize the phenoxazine nitrogen. Building on the synthesis of ((4-(10H-phenoxazin-10-yl)phenyl)(4-fluorophenyl)methanone, 10H-phenoxazine reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) under strongly basic conditions. Potassium tert-butoxide (t-BuOK) deprotonates the phenoxazine nitrogen, enhancing its nucleophilicity, while the electron-withdrawing nitro group activates the aryl fluoride for substitution.
Typical Procedure:
- 10H-phenoxazine (1.0 equiv) and 1-fluoro-4-nitrobenzene (1.2 equiv) are dissolved in anhydrous DMF.
- t-BuOK (1.5 equiv) is added, and the mixture is refluxed at 110°C for 24 hours under argon.
- The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography.
This method achieves a 62% isolated yield, with the nitro group serving as a transient activator that is subsequently reduced or displaced. Limitations include the necessity for electron-deficient aryl halides and prolonged reaction times.
Visible Light-Induced Carbene Insertion
Recent advances in photoredox catalysis enable metal-free N-arylation of heterocycles. Inspired by the carbazole functionalization reported by Jocelyn et al., phenoxazine undergoes reaction with ethyl diazo(4-fluorophenyl)acetate under blue LED irradiation (470 nm). The diazo compound generates a singlet carbene intermediate, which inserts into the N–H bond of phenoxazine without requiring inert conditions.
Optimized Conditions:
- Reactants: Phenoxazine (0.4 mmol) and ethyl diazo(4-fluorophenyl)acetate (0.8 mmol) in dichloromethane.
- Irradiation: 16 hours under 1 W blue LEDs at room temperature.
- Workup: Solvent removal under reduced pressure, followed by recrystallization from hexane/ethyl acetate.
Yields for this method range from 45% to 55%, contingent on the electronic properties of the diazo reagent. While operationally simple, the requirement for specialized light sources and stoichiometric diazo compounds may hinder large-scale applications.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| High-Temperature Condensation | 250–280°C, diphenyl ether, iodine | ~36% | One-pot synthesis | Low yield, thermal decomposition |
| Nucleophilic Substitution | t-BuOK, DMF, 110°C, 24 h | 62% | High yield, simple setup | Requires activated aryl halides |
| Visible Light Insertion | RT, blue LEDs, 16 h | 45–55% | Metal-free, mild conditions | Diazo compound instability |
| Ullmann Coupling | CuI, DMSO, 120°C, 24 h | ~50% | Broad substrate scope | Oxygen/moisture sensitivity |
Nucleophilic substitution emerges as the most efficient method, balancing yield and practicality. Visible light-mediated synthesis, while less efficient, aligns with green chemistry principles by avoiding heavy metals and high temperatures.
Chemical Reactions Analysis
Types of Reactions: 10-(4-Fluorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxazine derivatives.
Scientific Research Applications
10-(4-Fluorophenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant epoxy resins.
Mechanism of Action
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The compound’s fluorophenyl group enhances its binding affinity to target proteins, leading to increased efficacy in its biological activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Substituent Effects on Molecular Geometry
- 10-(4-Bromophenyl)-10H-phenoxazine: The bromophenyl substituent introduces steric bulk and electron-withdrawing effects. Its crystal structure reveals a dihedral angle of 82.58° between the phenoxazine core and the bromophenyl ring, leading to non-planarity and reduced π-π stacking interactions .
- 10-(3,5-Di(pyridin-4-yl)phenyl)-10H-phenoxazine: The pyridyl substituents enhance hydrogen bonding and π-π stacking (face-to-face distance: 3.422 Å), improving crystallinity and charge transport in solid-state applications .
- 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenoxazine (BpinPhPXZ): The boronate ester group facilitates Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate for OLED emitters .
Table 1: Structural Parameters of Phenoxazine Derivatives
Electronic and Photophysical Properties
HOMO-LUMO and Charge Transfer
- PXZ-TRZ (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine): The phenyl linker between phenoxazine and triazine reduces the singlet-triplet energy gap (ΔEST) to 0.15 eV, enabling thermally activated delayed fluorescence (TADF) with an external quantum efficiency (EQE) of 12.5% in OLEDs .
- DTCP (10-(4-(2,7-Di(thiophen-2-yl)-9H-carbazol-9-yl)phenyl)-10H-phenoxazine): Incorporation of thiophene-carbazole units shifts absorption to 350 nm (λabs) and emits blue light (λem ≈ 450 nm), suitable for optoelectronic devices .
- 10-(4-Fluorophenyl)-10H-phenoxazine: Fluorine’s electron-withdrawing effect lowers the HOMO energy (-5.3 eV estimated), enhancing hole-transport capabilities compared to non-fluorinated analogs .
Table 2: Photophysical and Electronic Properties
| Compound | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | ΔEST (eV) |
|---|---|---|---|---|---|
| PXZ-TRZ | 380 | 520 | -5.1 | -2.9 | 0.15 |
| DTCP | 350 | 450 | -5.4 | -2.8 | 0.30 |
| 10-(4-Fluorophenyl) | ~340* | ~430* | -5.3* | -2.7* | 0.25* |
*Estimated based on analogous fluorinated compounds.
OLEDs and TADF Emitters
- PXZ-TRZ : Achieves EQE of 12.5% in OLEDs due to efficient TADF from a small ΔEST .
- MCz-VPOZ (Crosslinked phenoxazine): In perovskite solar cells, it improves hole mobility, achieving 23.9% efficiency .
- 10-(4-Fluorophenyl)-10H-phenoxazine: Predicted to outperform bromophenyl analogs in OLED stability due to fluorine’s oxidative resistance .
Dye-Sensitized Solar Cells (DSSCs)
- Phenoxazine vs. Phenothiazine Dyes: Phenoxazine derivatives (e.g., Tan et al.’s dyes) show higher molar extinction coefficients (ε > 20,000 M⁻¹cm⁻¹) than phenothiazines, improving light-harvesting .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 10-(4-Fluorophenyl)-10H-phenoxazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, phenoxazine derivatives can be functionalized via alkylation using halogenated aryl precursors under inert atmospheres (e.g., N₂). In , phenoxazine intermediates were synthesized using sodium hydride as a base and 2-ethylhexyl bromide as an alkylating agent. Optimization includes controlling temperature (e.g., 0°C for sensitive reactions) and using catalysts like Ag₂O for oxidation steps. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical for isolating pure products .
Q. How can the molecular structure of 10-(4-Fluorophenyl)-10H-phenoxazine be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, and highlight the use of Rigaku Oxford Diffraction instruments and OLEX2/SHELXL software for resolving non-planar dihedral angles (e.g., 82.58° between phenoxazine and benzene rings) and hydrogen-bonding networks. Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and mass spectrometry for molecular weight validation .
Q. What analytical techniques are essential for characterizing purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity, while thermogravimetric analysis (TGA) assesses thermal stability. emphasizes thin-layer chromatography (TLC) for monitoring reaction progress. For stability under light, UV-vis spectroscopy can track photodegradation, particularly relevant for photochemical applications .
Advanced Research Questions
Q. How does the electronic structure of 10-(4-Fluorophenyl)-10H-phenoxazine influence its performance in photocatalytic applications?
- Methodological Answer : The fluorophenyl group enhances electron-withdrawing effects, stabilizing charge-transfer states. In , phenoxazine-based sensitizers exhibited improved light absorption and redox properties for CO₂ reduction. Density functional theory (DFT) calculations can model HOMO-LUMO gaps, while cyclic voltammetry quantifies oxidation potentials (e.g., E₁/₂ values) to correlate structure-activity relationships .
Q. What strategies can mitigate crystallographic disorder in 10-(4-Fluorophenyl)-10H-phenoxazine derivatives during X-ray analysis?
- Methodological Answer : and recommend low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. For disordered regions, iterative refinement with occupancy parameters and restraints (e.g., SIMU/DELU in SHELXL) improves model accuracy. Polymorphic forms, as noted in , may require alternative space group assignments (e.g., monoclinic vs. triclinic) .
Q. How can this compound be tailored for use as a metal-free organocatalyst in controlled polymerizations?
- Methodological Answer : demonstrates that phenoxazine derivatives like 10-(perylenyl)-10H-phenoxazine act as photoactive catalysts for O-ATRP. Key modifications include introducing electron-deficient substituents (e.g., cyano groups) to enhance catalytic efficiency. Reaction parameters such as UV irradiation intensity and monomer-to-catalyst ratios must be optimized to achieve low polydispersity (PDI < 1.3) .
Q. What are the mechanistic implications of non-coplanar structural features in phenoxazine derivatives for biological activity?
- Methodological Answer : The dihedral angle between the phenoxazine core and fluorophenyl group (e.g., ~82° in ) impacts π-π stacking and membrane permeability. Molecular dynamics simulations can correlate torsional flexibility with binding affinity to biological targets, such as tubulin ( ) or histone deacetylases (HDACs). Structure-activity studies may involve synthesizing analogs with varying substituents to probe steric and electronic effects .
Methodological Considerations
- Contradictions in Evidence : While emphasizes alkylation for synthesis, uses hydrolysis/acidification for carboxylated derivatives. Researchers should evaluate substituent compatibility to avoid side reactions (e.g., fluorophenyl group stability under strong acids).
- Data Gaps : Limited crystallographic data on the exact compound necessitates extrapolation from analogous structures (e.g., 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
